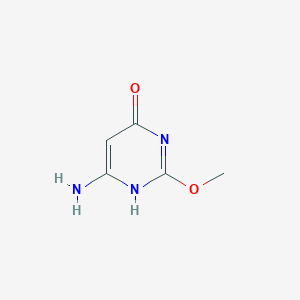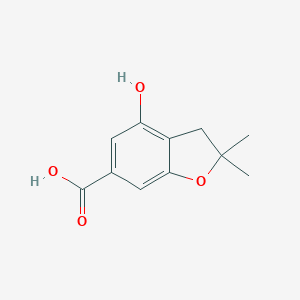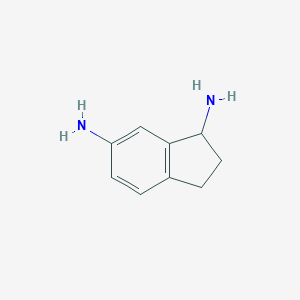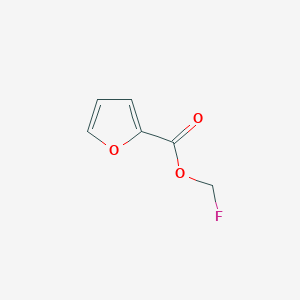![molecular formula C10H10N2O6P2 B069761 [2,2'-联吡啶]-4,4'-二基二膦酸 CAS No. 194800-56-1](/img/structure/B69761.png)
[2,2'-联吡啶]-4,4'-二基二膦酸
描述
2,2’-Bipyridine is a bipyridine in which the two pyridine moieties are linked by a bond between positions C-2 and C-2’. It has a role as a ferroptosis inhibitor and a chelator .
Synthesis Analysis
The synthesis of a biologically active Ru (bpy) 32+ -N-hydroxysuccinimide (NHS) ester, its covalent labeling with both antibodies and DNA probes, and the detection and quantification of ECL in a microfluidic system with a paramagnetic microbead solid support have been reported .Molecular Structure Analysis
In the solid state, molecules of 2,2’-bipyridine are strictly planar with a trans-conformation about the inter-annular C–C bond .Chemical Reactions Analysis
The most efficient electrochemiluminescence (ECL) reaction to date is based on tris (2,2’-bipyridyl)ruthenium (II) (Ru (bpy) 32+) with tripropylamine (TPrA) as the co-reactant .Physical And Chemical Properties Analysis
The molecular formula of 2,2’-Bipyridine is C10H8N2 and its molecular weight is 156.18 g/mol .科学研究应用
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis methods and their characteristics are important to understand .
Ligands in Transition-Metal Catalysis
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including as ligands in transition-metal catalysis . They play a crucial role in many fields including catalysis and material chemistry .
Photosensitizers
Bipyridines are also used as photosensitizers . Photosensitizers are molecules that absorb light and transfer the energy to other molecules in their vicinity, enabling a variety of light-driven chemical reactions.
Viologens
With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties . Viologens are used in a variety of applications, including electrochromic devices, redox flow batteries, and molecular electronics.
Supramolecular Structures
The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .
Biologically Active Molecules
Bipyridines and their derivatives are used as fundamental components in the creation of biologically active molecules . These molecules have a wide range of applications in medicinal chemistry and drug design.
Ruthenium(II) Complexes
The detailed synthesis and characterization of four ruthenium(II) complexes is reported, in which a 2,2’-bipyridine ligand functionalized at the 4,4’ positions with benzo[1,2-b:4,5-b’]dithiophene derivatives and 2,2’-bipyridine-4,4’-dicarboxylic acid unit is used .
Material Chemistry
Bipyridines have an impact in many fields including material chemistry . They are used in the design and development of new materials .
作用机制
Target of Action
The primary targets of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid are metal ions, particularly transition metals . The compound acts as a bidentate chelating ligand, forming complexes with these metal ions .
Mode of Action
The compound interacts with its targets by binding to them through a process known as chelation . This interaction results in the formation of a ring that includes the metal ion and the ligand . The resulting complexes can exhibit various properties depending on the specific metal ion involved .
Biochemical Pathways
For instance, copper complexes have been shown to be involved in various biochemical pathways in many metalloenzymes .
Pharmacokinetics
The compound’s ability to form complexes with metal ions could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid’s action are largely dependent on the specific metal ions it interacts with. For example, when the compound forms complexes with copper ions, it can influence the function and reactivity of copper in biological and environmental systems .
Action Environment
The action, efficacy, and stability of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid can be influenced by various environmental factors. For instance, the presence of specific metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity .
安全和危害
未来方向
属性
IUPAC Name |
[2-(4-phosphonopyridin-2-yl)pyridin-4-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6P2/c13-19(14,15)7-1-3-11-9(5-7)10-6-8(2-4-12-10)20(16,17)18/h1-6H,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIGZBUVUVDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1P(=O)(O)O)C2=NC=CC(=C2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578980 | |
| Record name | [2,2'-Bipyridine]-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid | |
CAS RN |
194800-56-1 | |
| Record name | [2,2'-Bipyridine]-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid contribute to the accumulation of oxidative equivalents on titanium dioxide (TiO2) surfaces?
A1: [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid acts as a ligand in the ruthenium polypyridyl chromophore (abbreviated as Ru(II)P(2+)). This chromophore is co-loaded onto the TiO2 surface along with a water oxidation catalyst. Upon light excitation, Ru(II)P(2+) injects an electron into the TiO2, forming Ru(III)P(3+) and leaving behind a reactive hole. This hole represents an oxidative equivalent. Importantly, the study demonstrates that this oxidized chromophore can then accept an electron from a nearby, pre-oxidized water oxidation catalyst via cross-surface electron transfer. This process effectively allows for the accumulation of two oxidative equivalents at a single site (the Ru(II)P(2+) / Ru(III)P(3+) couple), which is crucial for promoting multi-electron transfer reactions like water oxidation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)


![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)







